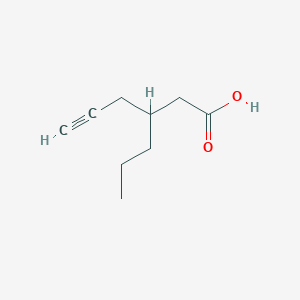
3-Propylhex-5-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propylhex-5-ynoic acid is an organic compound with the molecular formula C9H14O2 It is characterized by the presence of a propyl group attached to a hexynoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylhex-5-ynoic acid typically involves the alkylation of hex-5-ynoic acid with a propyl group. This can be achieved through various organic synthesis techniques, including:
Grignard Reaction: The reaction of hex-5-ynoic acid with a propyl magnesium bromide reagent under controlled conditions.
Friedel-Crafts Alkylation: Utilizing a propyl halide in the presence of a Lewis acid catalyst to introduce the propyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification methods such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 3-Propylhex-5-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The alkyne group can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted alkynes.
Scientific Research Applications
3-Propylhex-5-ynoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Propylhex-5-ynoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors and modulating signal transduction pathways.
Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Hex-5-ynoic acid: Shares a similar backbone but lacks the propyl group.
3-Propylpent-4-ynoic acid: Similar structure with a shorter carbon chain.
3-Propylhept-6-ynoic acid: Similar structure with a longer carbon chain.
Uniqueness: 3-Propylhex-5-ynoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its propyl group and alkyne functionality make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
914111-25-4 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-propylhex-5-ynoic acid |
InChI |
InChI=1S/C9H14O2/c1-3-5-8(6-4-2)7-9(10)11/h1,8H,4-7H2,2H3,(H,10,11) |
InChI Key |
DLCLCSFEAVQDFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC#C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















